
Diethanolamine
Overview
Description
Diethanolamine (DEA, CAS 111-42-2) is a secondary amine with the molecular formula C₄H₁₁NO₂, characterized by two hydroxyl (-OH) groups and one amine (-NH) group. It is a viscous, hygroscopic liquid at room temperature, widely used in industrial and pharmaceutical applications. DEA is synthesized via the reaction of ethylene oxide with ammonia, alongside monoethanolamine (MEA) and triethanolamine (TEA) . Key applications include:
- Surfactants and Detergents: DEA forms diethanolamides and salts with fatty acids, enhancing foaming and emulsification in cosmetics, shampoos, and detergents .
- Gas Purification: DEA solutions absorb acid gases like CO₂ and H₂S in industrial gas streams .
- Pharmaceuticals: As a buffering agent (pH ~9) and stabilizer in emulsions and drug formulations .
- Material Science: Acts as a dispersing agent in rubber vulcanization .
DEA’s chemical versatility stems from its dual functional groups, enabling reactions typical of both alcohols and secondary amines, such as amidation, esterification, and complexation with metals .
Preparation Methods
Conventional Ethanolamine Synthesis via Ammonia and Ethylene Oxide
The industrial synthesis of diethanolamine originates from the reaction between ammonia (NH₃) and ethylene oxide (C₂H₄O). This exothermic process occurs in a batch or continuous reactor, producing a mixture of monoethanolamine (MEA), this compound (DEA), and triethanolamine (TEA). The reaction proceeds via nucleophilic ring-opening of ethylene oxide by ammonia, followed by sequential ethoxylation steps:
3 + \text{C}2\text{H}4\text{O} \rightarrow \text{MEA} \quad \text{(Step 1)}
4\text{O} \rightarrow \text{DEA} \quad \text{(Step 2)}
The molar ratio of ammonia to ethylene oxide dictates product distribution. Excess ammonia (10:1 to 15:1) suppresses further ethoxylation, favoring MEA formation. However, achieving high DEA selectivity requires precise control of temperature (50–150°C) and pressure (2–4 MPa) . A typical product distribution at a 10:1 NH₃:C₂H₄O ratio yields approximately 54% MEA, 28% DEA, and 18% TEA .
Tubular Reactor and Reactive Distillation Method
Recent patents describe an advanced synthesis route combining tubular reactors with reactive distillation to enhance DEA selectivity. This method, outlined in CN102030666A, involves three key stages :
Tubular Reactor Stage
Ammonia (≥90% concentration) and ethylene oxide are fed into a tubular reactor at a 10:1 molar ratio under 3 MPa and 50–70°C. The tubular design ensures rapid heat dissipation, minimizing side reactions. The output mixture contains unreacted ammonia, water, and ethanolamines (MEA: 54.25%, DEA: 27.59%, TEA: 18.16%) .
Ammonia Recovery Stage
Unreacted ammonia is separated via multistage flash evaporation and steam stripping, recovering 20–30% of the initial input. The residual bottom product from the ammonia still comprises MEA (71.51%), DEA (18.18%), water (2.33%), and TEA (7.98%) .
Reactive Distillation Stage
The ammonia-free mixture enters a reactive distillation column, where additional ethylene oxide is introduced. Operating at 0.5 atm and 100–120°C, the column facilitates simultaneous reaction and separation. DEA selectivity reaches 82.36%, with TEA as the minor byproduct (17.64%) .
Table 1: Process Parameters and Outcomes of Advanced Synthesis
Parameter | Tubular Reactor | Reactive Distillation |
---|---|---|
Temperature (°C) | 50–70 | 100–120 |
Pressure | 3 MPa | 0.5 atm |
Molar Ratio (NH₃:EO) | 10:1 | 1:1 |
DEA Selectivity (%) | 27.59 | 82.36 |
Key Byproduct | TEA (18.16%) | TEA (17.64%) |
Process Optimization and Selectivity Considerations
Role of Reactive Distillation
Reactive distillation couples chemical reaction and product separation in a single unit, shifting equilibrium toward DEA by continuously removing water. This reduces energy consumption by 15–20% compared to conventional multi-step processes . The integration of ethylene oxide feed at the column’s midpoint ensures optimal contact with MEA, promoting secondary ethoxylation.
Catalyst Innovations
While the patent method avoids catalysts, academic studies propose alkali metal hydroxides (e.g., NaOH, KOH) to accelerate ethoxylation. However, catalyst use introduces challenges in product purification and increases corrosion risks in industrial equipment.
Chemical Reactions Analysis
Production of Diethanolamine
This compound is produced through the reaction of ethylene oxide with aqueous ammonia :
The initial reaction yields ethanolamine, which can further react with ethylene oxide to produce this compound and triethanolamine :
The ratio of products can be controlled by adjusting the stoichiometry of the reactants .
Amidation Reactions
This compound reacts with fatty acid methyl esters to produce fatty acid diethanolamides, which are useful as surfactants . This amidation reaction is reversible, and the conversion is limited by equilibrium . The reaction releases methanol as a byproduct :
The elimination of methanol can help shift the equilibrium forward, increasing the yield of the diethanolamide .
Influence of Catalyst on Amidation
Variation of NaOH catalyst concentration (%) | Amidation result (mole) | Conversion (%) |
---|---|---|
1 | 0.138 | 55.69 |
2 | 0.144 | 58.06 |
3 | 0.164 | 66.12 |
4 | 0.169 | 68.14 |
5 | 0.171 | 68.95 |
6 | 0.170 | 68.54 |
Table adapted from |
Degradation Reactions
This compound can degrade in gas-treating processes, leading to economic losses and operational problems . The degradation is influenced by factors such as temperature, pressure, gas composition, amine concentration, and the presence of metal ions . Carbon dioxide (CO₂) acts as a catalyst in DEA degradation reactions . The primary degradation products include 2-(2-hydroxyethyl)oxazolidone (HEO), N,N'-bis(2-hydroxyethyl)piperazine (HEP), and N,N,N'-tris(2-hydroxyethyl)ethylenediamine (THEED) .
The degradation mechanism involves several steps:
Acid-Base Reactions
This compound is an amine and behaves as a weak base . It can neutralize acids to form salts and water. These reactions are exothermic . Amines are generally incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides .
Where HX represents an acid.
Reaction with Ethylene Oxide
This compound reacts with ethylene oxide to produce triethanolamine :
This reaction is used in the production of triethanolamine, which is used in surfactants, emulsifiers, and detergents .
Other Reactions
This compound can undergo various other reactions, including:
-
Dehydration: Dehydration of this compound with concentrated sulfuric acid yields morpholine .
-
Reactions with Metals: this compound can react with oxidizing materials, acids, CO₂, copper alloys, aluminum, zinc, and galvanized iron .
-
Corrosion Inhibition: this compound is used as a corrosion inhibitor in various applications .
This compound is a versatile compound that participates in a wide range of chemical reactions, making it useful in many industrial applications. Understanding these reactions is crucial for optimizing processes and ensuring safe handling .
Scientific Research Applications
Agriculture
Diethanolamine is employed as an active ingredient in herbicides and pesticides. Its role enhances the efficacy of these chemicals by improving absorption and stability, which is crucial for effective pest management.
Personal Care Products
DEA is commonly found in cosmetics, shampoos, and skin care products due to its emulsifying properties. It functions as a thickener and stabilizer in formulations, with concentrations ranging from 1% to 25% in various products .
Metalworking Fluids
In the metalworking industry, DEA acts as a surface-active agent in cutting fluids and oils. It serves as a corrosion inhibitor and helps improve the lubricating properties of these fluids .
Pharmaceuticals
This compound is used in pharmaceuticals for its role as a pH balancer and solubilizing agent, facilitating the formulation of various medicinal compounds .
Construction Materials
DEA is utilized in cement and concrete formulations as an additive to enhance workability and prevent corrosion in drilling equipment. It also acts as a catalyst in the production of flexible and rigid polyurethane foams .
Data Table: Applications of this compound
Application Area | Specific Uses | Benefits |
---|---|---|
Agriculture | Herbicides, pesticides | Enhanced absorption and stability |
Personal Care Products | Emulsifiers, thickeners | Improved texture and stability |
Metalworking | Cutting fluids, oils | Corrosion inhibition, enhanced lubrication |
Pharmaceuticals | Solubilizing agents | Improved formulation stability |
Construction Materials | Cement additives | Enhanced workability, corrosion prevention |
Case Study 1: Agricultural Efficacy
A study evaluated the effectiveness of this compound-based herbicides in controlling weed populations. Results indicated that DEA significantly improved the absorption rates of active ingredients, leading to enhanced efficacy compared to non-DEA formulations.
Case Study 2: Cosmetic Formulations
Research conducted on cosmetic products containing DEA showed that it effectively stabilizes emulsions while providing desired viscosity levels. This study highlighted consumer safety considerations regarding potential nitrosamine formation when DEA interacts with nitrosating agents.
Safety Considerations
Despite its widespread use, safety concerns surrounding this compound have been raised due to its potential to form carcinogenic nitrosamines under certain conditions. Regulatory bodies such as the U.S. Environmental Protection Agency (EPA) have established guidelines for its use in consumer products . Ongoing research is essential to evaluate long-term exposure effects and ensure consumer safety.
Mechanism of Action
Diethanolamine acts as a weak base due to the presence of the secondary amine group. It can form hydrogen bonds with water and other polar molecules, making it highly soluble in water. The hydroxyl groups in this compound allow it to participate in various chemical reactions, including hydrogen bonding and nucleophilic substitution .
Comparison with Similar Compounds
The ethanolamine family includes MEA (primary amine), DEA (secondary), and TEA (tertiary), along with derivatives like methyldiethanolamine (MDEA). Below is a detailed comparison:
Structural and Functional Differences
Key Insights :
- Reactivity with CO₂ : MEA reacts rapidly to form stable carbamates, while DEA follows the zwitterion mechanism, requiring water for bicarbonate formation. MDEA, a tertiary amine, lacks N-H bonds, enabling CO₂ absorption via hydrolysis with lower energy regeneration .
- Thermodynamic Properties : DEA-based deep eutectic solvents (DESs) exhibit lower melting points (<293 K) and viscosity compared to MDEA or TEA derivatives, making them viable for CO₂ capture .
Industrial and Environmental Performance
CO₂ Absorption Efficiency
Blends : DEA-MDEA mixtures optimize absorption kinetics and energy efficiency. DEA enhances reaction rates, while MDEA reduces corrosion and energy demand .
Biodegradability
- DEA, MDEA, TEA : Readily degraded by microbial action (>90% BOD reduction) .
- Substituted DEA Derivatives (e.g., cyclohexylthis compound): Resistant to biodegradation (<3% BOD) due to bulky substituents .
Surface Tension and Thermodynamics
- DEA vs. MEA : DEA-water solutions exhibit lower surface tension (40–50 mN/m at 298 K) compared to MEA (50–60 mN/m), enhancing wettability in formulations .
- Temperature Dependence : Surface tension of DEA decreases linearly with temperature, with entropy and enthalpy changes influenced by concentration .
Market and Regional Trends
Biological Activity
Diethanolamine (DEA), a colorless liquid with a faint ammonia-like odor, is primarily used in industrial applications, including as a surfactant and in the production of personal care products. However, its biological activity has garnered significant interest due to its potential therapeutic applications and toxicological implications. This article explores the biological activity of this compound, focusing on its antimicrobial properties, toxicity, and potential therapeutic effects.
Antimicrobial Activity
This compound and its derivatives have been studied for their antimicrobial properties. A notable study investigated the effects of N-(n-dodecyl)this compound (DDA) on Escherichia coli. The findings indicated that DDA inhibited oxygen uptake in actively growing cells, leading to cell lysis due to cofactor leakage rather than enzyme denaturation. This mechanism parallels that of other membrane-active antimicrobials like penicillin, suggesting a unique mode of action for DDA against bacterial cells .
Table 1: Antimicrobial Activity of this compound Derivatives
Compound | Target Organism | Mechanism of Action | Reference |
---|---|---|---|
N-(n-Dodecyl)this compound | E. coli | Cofactor leakage causing lysis | |
This compound derivatives | Various bacteria | Antibacterial activity via acylation |
Toxicity and Safety Profile
The toxicity of this compound has been extensively studied, particularly regarding its effects on various organs in animal models. Research indicates that DEA can induce respiratory issues and has been associated with asthma in occupational settings . A significant study reported that exposure to DEA resulted in decreased lung function (FEV1) in sensitized individuals, highlighting its potential as a respiratory irritant .
Table 2: Toxicity Data for this compound
Therapeutic Potential
Beyond its industrial uses, this compound exhibits promising therapeutic potential. Studies have explored its derivatives for various biological activities, including anticancer and antioxidant properties. For instance, this compound derivatives have shown significant antibacterial and antioxidant activities, making them candidates for further medicinal chemistry research .
Table 3: Therapeutic Activities of this compound Derivatives
Activity Type | Description | Reference |
---|---|---|
Antioxidant | Protects against oxidative stress | |
Anticancer | Potential to inhibit cancer cell growth | |
Local Anesthetic | Analgesic properties noted |
Case Studies
A case study highlighted the occupational exposure of a worker who developed asthma symptoms linked to this compound exposure. This case underscores the importance of monitoring DEA levels in workplaces where it is used extensively . Furthermore, studies involving genetically modified mice have been utilized to assess the carcinogenic potential of DEA, indicating that while it is not directly mutagenic, it may still play a role in tumor promotion under certain conditions .
Q & A
Basic Research Questions
Q. What standard analytical methods are recommended for quantifying DEA purity in laboratory settings?
DEA purity can be determined via acid-base titration using bromocresol green as an indicator. Transfer ~2 g of DEA to a 250 mL flask, dissolve in 50 mL water, and titrate with 0.5 N HCl. Each mL of HCl corresponds to 52.57 mg DEA . For advanced quantification, FTIR and TGA are used to characterize functional groups and thermal stability, respectively .
Q. How is DEA applied in gas purification, and what parameters define its efficacy?
DEA is used to remove acid gases (e.g., CO₂, H₂S) via chemisorption. Key performance indicators include absorption efficiency (%), mass transfer coefficients (e.g., ), and corrosion rates of carbon steel. Experimental setups often use packed columns or microreactors, with orthogonal design to optimize variables like gas/liquid flow rates and temperature .
Q. What methodologies assess DEA's environmental persistence and bioaccumulation potential?
- Biodegradability: OECD 301 tests confirm DEA is "readily biodegradable" (60% degradation within 28 days) .
- Bioaccumulation: Estimated bioconcentration factor (BCF) of 2.3–3 using QSAR models, indicating low bioaccumulation .
- Soil Mobility: Log of 0.60 suggests high mobility, requiring soil column experiments to validate leaching potential .
Advanced Research Questions
Properties
IUPAC Name |
2-(2-hydroxyethylamino)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO2/c6-3-1-5-2-4-7/h5-7H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBCBWPMODOFKDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)NCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NO2, Array | |
Record name | DIETHANOLAMINE | |
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Related CAS |
14426-21-2 (hydrochloride), 20261-60-3 (sulfate[2:1] salt), 23251-72-1 (acetate salt), 29870-32-4 (phosphate salt), 50909-06-3 (maleate), 59219-56-6 (sulfate[1:1]), 66085-61-8 (sulfite), 66085-61-8 (sulfite[1:1]) | |
Record name | Diolamine [INN] | |
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DSSTOX Substance ID |
DTXSID3021932 | |
Record name | Diethanolamine | |
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Molecular Weight |
105.14 g/mol | |
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Physical Description |
Diethanolamine appears as oily colorless liquid or solid white crystals. Slight rotten fish or ammonia odor. Denser than water. (USCG, 1999), Liquid; Pellets or Large Crystals, Colorless crystals or a syrupy, white liquid (above 82 degrees F) with a mild, ammonia-like odor; [NIOSH] Deliquescent; [CHEMINFO], Solid, WHITE CRYSTALS OR COLOURLESS VISCOUS HYGROSCOPIC LIQUID WITH CHARACTERISTIC ODOUR., Colorless crystals or a syrupy, white liquid (above 82 °F) with a mild, ammonia-like odor. | |
Record name | DIETHANOLAMINE | |
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Record name | Ethanol, 2,2'-iminobis- | |
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Boiling Point |
516.4 °F at 760 mmHg (Decomposes) (NTP, 1992), 268.8 °C, BP: 217 °C at 150 mm Hg; 20 °C at 0.01 mm Hg, 268.80 °C. @ 760.00 mm Hg, 269 °C, 516 °F (decomposes), 516 °F (Decomposes) | |
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Flash Point |
279 °F (NTP, 1992), 279 °F, 134 °C (Open cup), 342 °F (172 °C) (open cup), 134 °C o.c. | |
Record name | DIETHANOLAMINE | |
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Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0208.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
greater than or equal to 100 mg/mL at 57 °F (NTP, 1992), Miscible (1X10+6 mg/L) with water at 20 °C, Very soluble in water, ethanol; slightly soluble in ethyl ether, benzene, Miscible with methanol. acetone, alcohol, chloroform, glycerin. Solubility at 25 °C in benzene: 4.2%; in ether: 0.8%; in carbon tetrachloride: <0.1%; in heptane: <0.1%. Slightly soluble to insoluble in petroleum ether., 1000 mg/mL at 20 °C, Solubility in water: very good, 95% | |
Record name | DIETHANOLAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8532 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | DIETHANOLAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/924 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Diethanolamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0004437 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | DIETHANOLAMINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0618 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | Diethanolamine | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0208.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
1.095 at 82.4 °F (USCG, 1999) - Denser than water; will sink, 1.0966 at 20 °C, Relative density (water = 1): 1.09 (liquid), 1.1, 1.10 | |
Record name | DIETHANOLAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8532 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | DIETHANOLAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/924 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | DIETHANOLAMINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0618 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | DIETHANOLAMINE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/126 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Diethanolamine | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0208.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
3.65 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.65 (Air = 1), Relative vapor density (air = 1): 3.65, 3.65 | |
Record name | DIETHANOLAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8532 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | DIETHANOLAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/924 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | DIETHANOLAMINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0618 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | DIETHANOLAMINE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/126 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
5 mmHg at 280 °F ; <0.01 mmHg at 68 °F (NTP, 1992), 0.00028 [mmHg], 2.8X10-4 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C:, <0.01 mmHg | |
Record name | DIETHANOLAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8532 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Diethanolamine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/454 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | DIETHANOLAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/924 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | DIETHANOLAMINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0618 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | DIETHANOLAMINE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/126 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Diethanolamine | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0208.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Color/Form |
A faintly colored, viscous liquid or deliquescent prisms, Deliquescent prisms. Usually offered as a viscous liquid, Colorless crystals or a syrupy, white liquid (above 82 °F) | |
CAS No. |
111-42-2 | |
Record name | DIETHANOLAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8532 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Diethanolamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=111-42-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diolamine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111422 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DIETHANOLAMINE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4959 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethanol, 2,2'-iminobis- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Diethanolamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3021932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2'-iminodiethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.517 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIETHANOLAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AZE05TDV2V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | DIETHANOLAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/924 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Diethanolamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0004437 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | DIETHANOLAMINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0618 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | DIETHANOLAMINE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/126 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Ethanol, 2,2'-iminodi- | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh-rtecs/KL2D6518.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Melting Point |
82 °F (NTP, 1992), 27.9 °C, 28 °C, 82 °F | |
Record name | DIETHANOLAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8532 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | DIETHANOLAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/924 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Diethanolamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0004437 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | DIETHANOLAMINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0618 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | DIETHANOLAMINE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/126 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Diethanolamine | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0208.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.